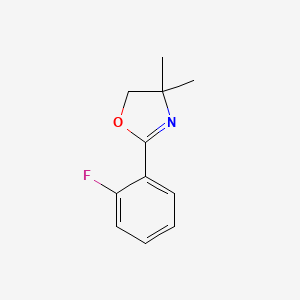

2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The compound this compound possesses the molecular formula C₁₁H₁₂FNO and exhibits a molecular weight of 193.22 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(2-fluorophenyl)-4,4-dimethyl-5H-1,3-oxazole, reflecting the presence of a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. Alternative nomenclature systems recognize this compound as 2-(2-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, emphasizing the saturated nature of the oxazoline ring system.

The Chemical Abstracts Service registry number for this compound is 66464-20-8, providing a unique identifier for database searches and chemical procurement. The compound's Simplified Molecular Input Line Entry System representation is expressed as CC1(COC(=N1)C2=CC=CC=C2F)C, which systematically describes the connectivity pattern of all atoms within the molecular structure. The International Chemical Identifier key OZOYGQPOXFKXHD-UHFFFAOYSA-N serves as another standardized identifier for computational chemistry applications and database cross-referencing.

The structural framework consists of a phenyl ring bearing a fluorine substituent at the ortho position, connected to a 4,4-dimethyl-substituted oxazoline ring through a carbon-nitrogen double bond. This arrangement creates opportunities for intramolecular interactions between the fluorine atom and the aromatic system, potentially influencing the overall molecular conformation and chemical reactivity patterns.

Crystallographic Data and Conformational Isomerism

The conformational analysis of oxazoline-containing compounds reveals significant structural flexibility that influences their chemical and biological properties. Research on related pyridine-containing oxazoline derivatives demonstrates that fluorine substitution can dramatically affect molecular conformation and crystal packing arrangements. The presence of fluorine atoms in these systems leads to the formation of specific intermolecular interactions that stabilize particular conformational states in the solid phase.

Computational studies using density functional theory methods at the M06-2X/6-31++G(d,p) level have been employed to investigate conformational preferences in structurally related oxazoline compounds. These theoretical calculations reveal that oxazoline derivatives can adopt multiple stable conformations, including β₂ conformations with calculated phi and psi angles ranging from -127° to -170° and 0° to 26° respectively, depending on the geometric isomerism and substitution patterns. The conformational preferences are significantly influenced by the polarity of the surrounding environment, with weakly polar environments favoring extended conformations while more polar conditions promote folded structures.

Crystallographic investigations of lithium complexes containing 4,4-dimethyl-2-phenyl-2-oxazoline provide insights into the coordination behavior and structural parameters of related oxazoline compounds. These studies reveal that oxazoline ligands coordinate through their nitrogen atoms in a monodentate fashion, with the five-membered oxazoline rings exhibiting minimal deviation from planarity, typically less than 0.082°. The trigonal-planar coordination geometry observed in these complexes suggests that the nitrogen lone pair in oxazoline compounds maintains good accessibility for coordination interactions.

| Conformational Parameter | Value Range | Reference |

|---|---|---|

| Phi Angle (β₂ conformation) | -127° to -170° | |

| Psi Angle (β₂ conformation) | 0° to 26° | |

| Ring Planarity Deviation | <0.082° | |

| Dihedral Angle (phenyl rings) | 35.81° |

Comparative Structural Analysis with Substituted Oxazoline Derivatives

Comparative analysis with structurally related oxazoline derivatives reveals important trends in molecular geometry and chemical behavior. The parent compound 4,4-dimethyl-2-phenyl-2-oxazoline, with molecular formula C₁₁H₁₃NO and molecular weight 175.23 grams per mole, serves as a valuable reference point for understanding the structural impact of fluorine substitution. The incorporation of fluorine increases the molecular weight by approximately 18 atomic mass units while introducing significant electronic effects that modify the compound's reactivity and coordination properties.

The 2-(2-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole analogue, possessing molecular weight 209.67 grams per mole, demonstrates how different halogen substituents affect overall molecular properties. The chlorine-substituted derivative exhibits increased steric bulk compared to the fluorine analogue, potentially leading to different conformational preferences and intermolecular packing arrangements. Additionally, the 2-(2,6-difluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole variant, with molecular formula C₁₁H₁₁F₂NO and molecular weight 211.21 grams per mole, illustrates the cumulative effects of multiple fluorine substitutions on molecular structure.

The 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline derivative, with molecular formula C₁₂H₁₅NO₂ and molecular weight 205.25 grams per mole, provides insight into the effects of electron-donating versus electron-withdrawing substituents. The methoxy group's electron-donating character contrasts sharply with fluorine's electron-withdrawing properties, leading to different electronic distributions within the aromatic ring system and potentially altered coordination behavior.

Research on oxazoline-containing ligands demonstrates that substitution patterns significantly influence catalytic performance in asymmetric synthesis applications. The electron-withdrawing nature of fluorine substituents enhances the Lewis basicity of the oxazoline nitrogen atom, potentially improving coordination strength with metal centers and leading to enhanced enantioselectivity in catalytic processes.

Stereoelectronic Effects of Fluorine Substituent on Molecular Geometry

The fluorine substituent in this compound exerts profound stereoelectronic effects that influence both intramolecular geometry and intermolecular interactions. Recent research has revealed that carbon-fluorine bonds positioned near aromatic π systems can participate in unique through-space interactions that significantly affect molecular reactivity. When a carbon-fluorine bond is positioned orthogonally over an aromatic π cloud, the fluorine atom's lone electron pairs can stabilize positively charged intermediates, leading to dramatic rate enhancements in electrophilic aromatic substitution reactions.

Experimental studies have demonstrated that strategically positioned fluorine atoms can increase reaction rates by more than 1500-fold compared to analogous compounds where the fluorine atom points away from the aromatic ring. This extraordinary activation effect arises from the fluorine atom's ability to provide through-space stabilization of carbocationic intermediates through lone pair donation into the aromatic π system. Such interactions represent a fundamentally different mechanism from traditional covalent fluorine effects, where fluorine typically acts as a weak deactivator in electrophilic aromatic substitutions.

The conformational analysis of fluorinated oxazoline derivatives reveals that fluorine substitution patterns significantly influence preferred molecular geometries. Hirshfeld surface analysis of related fluorinated compounds indicates that hydrogen-hydrogen contacts constitute the majority of intermolecular interactions, while fluorine atoms participate in specific directional interactions that influence crystal packing arrangements. The electron-withdrawing effect of fluorine substituents on the oxazoline ring system affects both the electronic properties of the nitrogen lone pair and the overall ligand conformation in coordination complexes.

Density functional theory calculations provide detailed insights into the electronic structure modifications induced by fluorine substitution. The presence of fluorine atoms alters the charge distribution within both the aromatic ring and the oxazoline heterocycle, potentially affecting the compound's coordination behavior and catalytic activity. These electronic perturbations manifest as changes in bond lengths, bond angles, and torsional preferences that distinguish fluorinated derivatives from their non-fluorinated analogues.

Properties

IUPAC Name |

2-(2-fluorophenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOYGQPOXFKXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447214 | |

| Record name | 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66464-20-8 | |

| Record name | 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline is a member of the oxazoline family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a fluorophenyl group and a dimethyl-substituted oxazoline ring, which are crucial for its biological interactions.

Antimicrobial Properties

Several studies have explored the antimicrobial efficacy of oxazoline derivatives, including this compound. The compound exhibits notable activity against various bacterial strains, particularly Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : Research indicates that related oxazoline compounds show MIC values ranging from 3.12 to 6.25 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) . Although specific MIC data for this compound is limited, it is reasonable to infer similar efficacy based on structural analogs.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any potential therapeutic agent. Preliminary studies suggest that certain oxazoline derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

- Cell Line Testing : For instance, derivatives with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents .

The exact mechanism of action for this compound remains under investigation. However, several hypotheses based on structural characteristics suggest:

- Inhibition of Cell Wall Synthesis : Similar compounds have been observed to interfere with bacterial cell wall synthesis.

- Disruption of Membrane Integrity : Some oxazolines may disrupt bacterial membranes, leading to cell lysis.

- Interference with Protein Synthesis : The presence of nitrogen in the oxazoline ring could facilitate interactions with ribosomal RNA or proteins.

Study 1: Antibacterial Activity

A study focused on the synthesis and biological evaluation of various oxazoline derivatives demonstrated that compounds with similar structural features exhibited significant antibacterial activity against both MSSA and MRSA strains . The findings support the hypothesis that modifications in the oxazoline structure can enhance antibacterial potency.

Study 2: Cytotoxic Effects

Research evaluating the cytotoxic effects of oxazoline derivatives on human cancer cell lines revealed that certain modifications led to increased selectivity towards cancer cells while minimizing toxicity to normal cells . This selectivity is critical for developing therapeutic agents that can effectively target tumors without harming healthy tissue.

Data Table

| Compound Name | MIC (mg/L) | Target Organism | IC50 (µM) | Cell Line Tested |

|---|---|---|---|---|

| This compound | TBD | MSSA, MRSA | TBD | Various Cancer Lines |

| Related Oxazoline Derivative | 3.12 - 6.25 | MSSA, MRSA | 5 - 15 | HeLa, MCF-7 |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline may exhibit anticancer properties. For instance, studies on polyamine transport inhibitors have shown that modifying existing compounds can enhance their effectiveness against various cancer cell types. The incorporation of fluorinated phenyl groups is known to improve the selectivity and potency of these compounds .

Case Study: Polyamine Transport Inhibitors

A study demonstrated that lipophilic polyamine analogs significantly inhibited cell growth in cultured cancer cells, including breast and prostate cancer lines. The introduction of fluorinated groups in analogs increased their potency and effectiveness in combination therapies .

2. Synthesis of New Drug Candidates

The synthesis pathways for this compound allow for the development of new drug candidates through various chemical modifications. The oxazoline ring can be utilized as a scaffold for further functionalization, leading to derivatives with enhanced biological activities .

1. Catalysis and Chemical Reactions

The compound can also serve as a catalyst or intermediate in various chemical reactions. Its ability to undergo hydrogenation and condensation reactions makes it valuable in organic synthesis processes .

Chemical Reactions Analysis

Hydrolytic Ring Cleavage

The oxazoline ring undergoes hydrolytic cleavage under acidic or alkylating conditions, enabling functionalization of the pendant amine group.

-

Direct Acidic Hydrolysis :

Reaction with aqueous HCl in acetone cleaves the oxazoline ring to generate 3g , a carboxylic acid derivative. This product retains the benzosiloxaborole core and is amenable to further derivatization .

Key Data :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Methylation | MeOTf/CHCl₃, 25°C | Oxazolinium triflate (3b) | 85–90% |

| Hydrolysis | H2O/acetone, RT | Aminoester (3c) | 75–80% |

| Acidic Hydrolysis | 2M HCl/acetone, reflux | Carboxylic acid (3g) | 70% |

Condensation with Benzaldehyde Derivatives

The oxazoline scaffold participates in acid-catalyzed condensations with benzaldehydes to form extended aromatic systems.

-

Amidosulfonic Acid Catalysis :

Reacting with benzaldehyde derivatives (R₂-C₆H₄CHO) in cumene at 130–160°C yields 2-benzyl fatty acid esters. This reaction exploits the oxazoline’s directing effects for regioselective functionalization .

Mechanistic Insight :

The reaction proceeds via aza-Michael addition, followed by dehydration. The bulky 4,4-dimethyl group stabilizes intermediates, enhancing reaction efficiency .

Functionalization via N-Sulfonylation and N-Acylation

The hydrolyzed aminoester derivatives undergo selective N-functionalization:

-

Sulfonylation :

Treatment with arylsulfonyl chlorides (e.g., tosyl chloride) produces sulfonamide derivatives (e.g., 3e , 3f ) with antibacterial activity . -

Acylation :

Reaction with pyrazinoyl chloride yields acylated products (e.g., 3d ), which retain the borosiloxaborole framework .

Antimicrobial Activity :

| Compound | MIC against MRSA (mg/L) | Cytotoxicity (MRC-5 cells) |

|---|---|---|

| 3e | 3.12–6.25 | Non-cytotoxic at MIC |

| 3f | 3.12–6.25 | 30% viability loss at 50 mg/L |

Unexpected 4-Electron Reduction

Under lithiation conditions (t-BuLi/Et₂O), the oxazoline ring undergoes a 4-electron reduction, forming a novel 7-membered heterocycle (4a ) with a B–O–B–O–Si linkage. This reaction involves intramolecular hydride transfer from silicon to the oxazoline carbon .

Structural Confirmation :

-

X-ray diffraction confirmed the unique bicyclic structure of 4a .

-

¹¹B NMR: δ = 12.7 ppm (tetrahedral boron), δ = 32.6 ppm (trigonal boron) .

Formation of Macrocyclic Dimers

In the presence of water, derivative 5c (a hydrolyzed oxazoline product) undergoes intramolecular aminolysis, forming a macrocyclic dimer (5d ) with fused seven-membered rings. This dimerization is driven by B–O–Si bond formation and stabilized by N–B coordination .

Key Observations :

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxazoline Derivatives

Key Findings:

In contrast, the 2-methoxyphenyl analog (electron-donating OCH3) exhibits higher nucleophilicity, favoring reactions like nucleophilic aromatic substitution .

Steric Effects :

- Ortho-substituted derivatives (e.g., 2-fluorophenyl, 2-bromophenyl) introduce steric hindrance, limiting access to the oxazoline nitrogen. This can suppress unwanted side reactions in catalytic cycles .

- Para-substituted analogs (e.g., 4-chloropyridin-2-yl) avoid steric clashes, enabling efficient coordination to transition metals .

Reactivity in Cross-Coupling :

- The 2-bromophenyl derivative is pivotal in Suzuki-Miyaura couplings, enabling efficient synthesis of biaryl intermediates for pharmaceuticals like Telmisartan .

- Fluorine’s strong C-F bond makes the 2-fluorophenyl analog less reactive in cross-coupling but more resistant to metabolic degradation in bioactive molecules .

Physical Properties :

- 2-Methoxyphenyl-4,4-dimethyl-2-oxazoline has a melting point of 68–70°C and density of 1.08 g/cm³ . Fluorinated analogs are expected to exhibit higher melting points due to increased polarity.

Preparation Methods

Amide Intermediate Formation

The initial step involves synthesizing the amide precursor from 2-fluorophenyl carboxylic acid derivatives. This is commonly achieved by:

- Reacting 2-fluorobenzoic acid or its derivatives with oxalyl chloride in the presence of catalytic DMF to form the corresponding acid chloride.

- Subsequent reaction of the acid chloride with 2-amino-2-methylpropan-1-ol (or similar amino alcohols) in the presence of a base such as triethylamine to yield the amide intermediate.

This step is crucial as it sets the stage for the cyclization to the oxazoline ring.

Cyclization to Oxazoline Ring

The amide intermediate undergoes cyclodehydration to form the oxazoline ring. The cyclization is typically promoted by:

- Acid catalysts such as p-toluenesulfonyl chloride (p-TsCl) in the presence of a base (e.g., triethylamine) and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).

- The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature or slightly elevated temperatures.

- After stirring overnight, the reaction mixture is worked up by aqueous extraction and purified by flash column chromatography.

Alternative Cyclization Using Haloacetaldehydes

According to patent literature, an alternative method involves:

- Reacting aryl amides with haloacetaldehydes (e.g., chloroacetaldehyde) in the presence of Lewis acids or strong acids such as sulfuric acid, phosphoric acid, or hydrofluoric acid.

- The reaction may be conducted in inert solvents like dichloromethane.

- This method facilitates ring closure by intramolecular nucleophilic attack, forming the oxazoline ring.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amide formation | 2-fluorobenzoic acid + oxalyl chloride + DMF | Dichloromethane | 0 °C to RT | 50-70 | Use of triethylamine to neutralize HCl |

| Amide + amino alcohol | Amino alcohol + triethylamine | Dichloromethane | 0 °C to RT | High | Formation of amide intermediate |

| Cyclization to oxazoline | p-TsCl + NEt3 + DMAP | Dichloromethane | RT to 45 °C | 50-75 | Overnight stirring, followed by workup |

| Alternative cyclization | Aryl amide + haloacetaldehyde + Lewis acid catalyst | Dichloromethane | RT to reflux | Variable | Acid catalysis promotes ring closure |

Purification is generally achieved by flash column chromatography on silica gel, using gradients of petroleum ether and ethyl acetate or dichloromethane and methanol, depending on the polarity of the product.

Research Findings and Analytical Data

- The oxazoline ring formation is confirmed by spectroscopic methods such as FTIR, ^1H NMR, and ^13C NMR, showing characteristic signals for the oxazoline methylene and methyl groups.

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula C11H12FNO.

- The reaction yields are moderate to good, typically ranging from 50% to 75%, depending on the exact conditions and purity of starting materials.

- The use of p-TsCl and DMAP is a well-established method for oxazoline synthesis, providing good selectivity and mild reaction conditions.

- Alternative methods using haloacetaldehydes and Lewis acids offer routes to oxazolines but may require more stringent conditions and careful handling of corrosive reagents.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Promoter | Solvent | Temperature | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Amide intermediate + p-TsCl | 2-fluorobenzoic acid, amino alcohol | p-TsCl, NEt3, DMAP | Dichloromethane | RT to 45 °C | 50-75 | Mild conditions, good selectivity | Requires multiple steps |

| Haloacetaldehyde cyclization | Aryl amide, haloacetaldehyde | Lewis acid (H2SO4, HF, etc.) | Dichloromethane | RT to reflux | Variable | Direct ring closure | Harsh conditions, corrosive acids |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.